Aqueous Solubility and Lipophilicity
3-Methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide (LG157) demonstrates aqueous solubility ranging from 175 to 228 μM across pH 1.0 to 13.0, with a measured LogD of 2.41 at pH 7.4 [1]. This solubility range exceeds the threshold for adequate oral absorption (>50 μM) and falls within the optimal lipophilicity window (LogD 1–3) for passive permeability and metabolic stability [2]. In contrast, the first-generation MKLP2 inhibitor Paprotrain exhibits poor aqueous solubility that necessitates DMSO-based in vitro delivery and precludes oral administration without specialized formulation [3]. The quantified LogD value of 2.41 for LG157 also positions it favorably against other MKLP2 inhibitors (DIACC2010, HJ81), for which no comparable solubility or LogD data have been disclosed [4].
| Evidence Dimension | Aqueous solubility and lipophilicity (LogD) |
|---|---|
| Target Compound Data | Solubility: 175–228 μM; LogD (pH 7.4): 2.41 |
| Comparator Or Baseline | Paprotrain: poor aqueous solubility (not quantified); Oral drug-likeness benchmarks: solubility >50 μM, LogD 1–3 |
| Quantified Difference | LG157 solubility exceeds oral threshold by ≥3.5-fold; LogD within optimal range |
| Conditions | Solubility measured across pH 1.0–13.0; LogD determined at pH 7.4 by shake-flask method |
Why This Matters
Quantified solubility and LogD values enable prediction of oral absorption and guide formulation strategy selection, reducing preclinical development risk.
- [1] Choudhry N, et al. (2023) bioRxiv 2023.12.25.573327. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Paprotrain Datasheet. TargetMol. View Source
- [4] DIACC2010 (Abstract 1813) and HJ81 sources; no reported solubility/LogD data. View Source
